5-Cyclopropoxy-3-ethyl-2-methylpyridine
Description
5-Cyclopropoxy-3-ethyl-2-methylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 5-position, an ethyl group at the 3-position, and a methyl group at the 2-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-11(7-12-8(9)2)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
CZMHVUSRWUFAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-product formation and maximize the efficiency of the process. Catalysts such as copper or palladium are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-3-ethyl-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects: Cyclopropoxy vs. Methoxy Groups
The cyclopropoxy group in 5-cyclopropoxy-3-ethyl-2-methylpyridine differs significantly from methoxy substituents (e.g., 2-methoxy-4-methyl-5-nitropyridine ). Key distinctions include:
- Electronic Effects : Cyclopropane’s ring strain may alter electron distribution at the pyridine nitrogen, though direct data on this compound’s electronic properties are lacking.
- Stability : Methoxy-substituted pyridines are typically stable under standard conditions , whereas cyclopropoxy groups may introduce sensitivity to ring-opening reactions under acidic or oxidative conditions.
Alkyl-Substituted Pyridines: Ethyl and Methyl Groups
- 5-Ethyl-2-Methylpyridine (CAS 104-90-5) : This compound shares ethyl and methyl substituents but lacks the cyclopropoxy group. It is commercially available at 97% purity and is classified as a laboratory chemical with standard handling precautions . Its simpler structure suggests lower synthetic complexity compared to the cyclopropoxy derivative.
- 3-Ethyl Derivatives : Ethyl groups at the 3-position, as in the target compound, may enhance lipophilicity compared to smaller substituents (e.g., methyl), influencing solubility and bioavailability.
Data Table: Key Properties of Comparable Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
